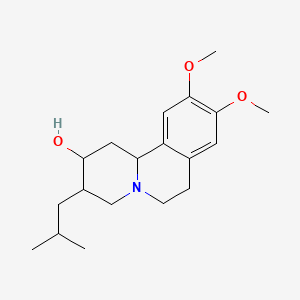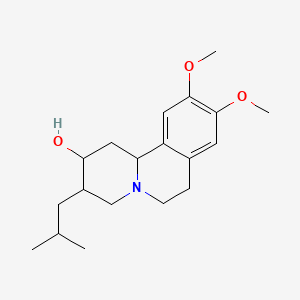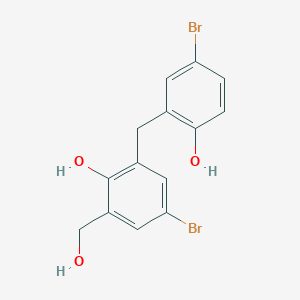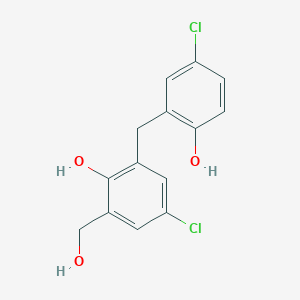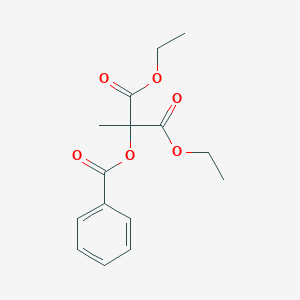![molecular formula C₂₁H₂₇N₃O₄S B1145075 4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonam CAS No. 1418639-27-6](/img/no-structure.png)
4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar sulfonamide compounds often involves multi-step chemical reactions, including cyclization, acylation, and condensation processes. For instance, the synthesis of related benzenesulfonamide derivatives involves direct chlorosulfonation of phenyl substituents present on specific positions of oxadiazoles or pyrimidines using chlorosulfonic acid under anhydrous conditions (Iqbal et al., 2006). These methods showcase the complexity and versatility of synthetic routes available for creating sulfonamide-based compounds.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by detailed crystallographic studies, revealing intricate details such as hydrogen bonding, π–π interactions, and the formation of three-dimensional networks (Reham A. Mohamed-Ezzat et al., 2023). These structural analyses are crucial for understanding the compound's chemical reactivity and physical properties.
Chemical Reactions and Properties
The chemical behavior of sulfonamide compounds includes their reactivity towards various chemical agents and conditions. Research on structurally similar compounds highlights their potential in cycloaddition reactions, offering pathways to novel pyrimidinone derivatives (Sharma & Mahajan, 1997). These reactions are foundational for synthesizing a wide range of chemical entities with potential biological activities.
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as solubility, melting points, and crystalline structure, are determined by their molecular configuration. Studies using techniques like X-ray crystallography provide insights into the compound's structure, guiding the synthesis of derivatives with desired physical characteristics (Naganagowda & Petsom, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of sulfonamide derivatives are influenced by their structural features. Molecular modeling and computational studies offer predictions on the behavior of these compounds in various chemical environments, aiding in the design of compounds with specific reactivities or stabilities (Vishwakarma et al., 2023).
Aplicaciones Científicas De Investigación
Photochemical Decomposition Studies
Research on sulfamethoxazole, a structurally related sulfonamide, focuses on its photodecomposition under acidic aqueous solutions. The study identified primary photoproducts, including various sulfonamide derivatives, highlighting the environmental fate and transformation of sulfonamides under light exposure (Wei Zhou & D. Moore, 1994).
Applications in Photodynamic Therapy
A novel zinc phthalocyanine derivative substituted with new benzenesulfonamide groups containing Schiff base was synthesized for its potent singlet oxygen quantum yield. This compound shows remarkable potential as a Type II photosensitizer for cancer treatment in photodynamic therapy, underscoring the utility of sulfonamide derivatives in developing therapeutic agents (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Luminescence and Antibacterial Properties
A study on the luminescence and antibacterial properties of d10 metal complexes based on modified sulfamethoxazole demonstrated the application of sulfonamide derivatives in creating compounds with potential antibacterial activity. This research contributes to the development of new materials with dual functional properties, useful in medical and material sciences (Xun Feng et al., 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonam can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-aminobenzenesulfonamide", "2-methylpropan-1-ol", "4-phenylbutyraldehyde", "sodium cyanoborohydride", "sodium hydroxide", "acetic acid", "ethyl acetate", "water" ], "Reaction": [ "The synthesis starts with the protection of the amine group of 4-aminobenzenesulfonamide using acetic anhydride and acetic acid to form N-acetyl-4-aminobenzenesulfonamide.", "The protected amine is then reacted with 2-methylpropan-1-ol in the presence of sodium hydroxide to form 4-Amino-N-(2-methylpropyl)-benzenesulfonamide.", "The aldehyde group of 4-phenylbutyraldehyde is reduced to an alcohol using sodium cyanoborohydride to form 4-phenylbutanol.", "The alcohol is then reacted with sodium hydroxide and chloroform to form the chloroformate intermediate.", "The chloroformate intermediate is then reacted with N-(2-methylpropyl)-N-acetyl-4-aminobenzenesulfonamide in the presence of sodium hydroxide to form the desired product, 4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonamide.", "The product is then purified using a solvent extraction method with ethyl acetate and water." ] } | |
Número CAS |
1418639-27-6 |
Fórmula molecular |
C₂₁H₂₇N₃O₄S |
Peso molecular |
417.52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



